3-Methylisothiazol-4-amine

Description

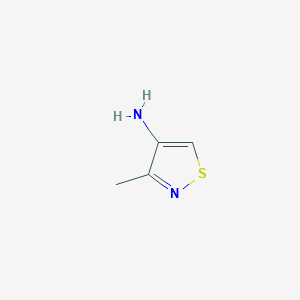

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENNKQQMHQUBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537814 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-97-9 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylisothiazol-4-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisothiazol-4-amine is a heterocyclic amine belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement, is a key structural motif in a variety of biologically active compounds. The placement of the amino and methyl groups on this scaffold at positions 4 and 3, respectively, gives rise to its specific chemical properties and potential for further functionalization. This document provides a detailed overview of the known chemical properties, structure, and potential applications of this compound, with a focus on providing practical information for laboratory use and drug discovery endeavors. While specific experimental data for this particular isomer is limited in publicly available literature, this guide incorporates representative data and protocols from closely related analogs to provide a comprehensive technical resource.

Chemical Properties and Structure

This compound, with the CAS number 53483-97-9, is a solid compound at room temperature.[1] Its fundamental chemical and structural identifiers are summarized in the tables below.

Core Chemical Data

| Property | Value | Source |

| CAS Number | 53483-97-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₄H₆N₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 114.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Structural Identifiers

| Identifier Type | Identifier | Source |

| SMILES | NC1=CSN=C1C | --INVALID-LINK-- |

| InChI | InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | --INVALID-LINK-- |

Synthesis of 4-Aminoisothiazoles: A General Approach

While a specific, detailed protocol for the synthesis of this compound is not documented in the reviewed literature, a general and promising method for the preparation of 4-aminoisothiazoles involves the reaction of α-bromolactams with thioamides in ethanol. This method provides a straightforward route to the condensed 4-aminothiazole core.

A logical workflow for a potential synthesis route is outlined below:

Experimental Protocols: Representative Methodologies

Due to the absence of specific experimental data for this compound, the following sections provide detailed, representative protocols for the characterization of heterocyclic amines, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR would provide critical information about its chemical environment.

Representative Protocol for NMR Analysis of a Heterocyclic Amine:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. For amines, DMSO-d₆ is often a good choice as it can help in observing exchangeable protons (e.g., -NH₂).

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate resolution.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the amino group, the C=N and C=C bonds of the isothiazole ring, and the C-H bonds of the methyl group would be expected.

Representative Protocol for IR Spectroscopy of an Aromatic Amine:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups. For an aromatic amine, look for N-H stretches (around 3300-3500 cm⁻¹), C=C and C=N stretches (around 1450-1600 cm⁻¹), and C-H stretches (aromatic C-H above 3000 cm⁻¹, aliphatic C-H below 3000 cm⁻¹).[2][3][4]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Representative Protocol for High-Resolution Mass Spectrometry (HRMS) of a Small Molecule:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like amines, which will likely produce the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to a high-resolution mode to obtain accurate mass measurements.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion peak.

-

Use the accurate mass to calculate the elemental composition of the ion, which can confirm the molecular formula of the compound.

-

Biological Activity and Potential Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, the broader class of aminothiazole and aminoisothiazole derivatives has shown a wide range of pharmacological effects. These include antioxidant, antibacterial, and antiviral activities.[1][5][6] The isothiazole ring is considered a valuable scaffold in medicinal chemistry.

Given the antioxidant properties observed in related compounds, a hypothetical logical relationship for its potential mechanism of action could involve the modulation of cellular redox homeostasis.

This diagram illustrates a plausible, though not experimentally confirmed, role for this compound in mitigating cellular oxidative stress. Further research is required to validate this hypothesis and to explore other potential biological targets and signaling pathways.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure. While specific experimental data for this isomer is scarce, this guide provides a foundation for researchers by summarizing its known properties and presenting representative experimental protocols for its characterization. The broader biological activities of the aminoisothiazole class suggest that this compound could be a valuable building block for the development of new therapeutic agents. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully explore its potential in drug discovery and development.

References

- 1. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Synthesis of 3-Methylisothiazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Methylisothiazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct, published, and detailed experimental protocols for this specific molecule, this document outlines a robust and well-established two-step synthetic route. The synthesis proceeds via the nitration of 3-methylisothiazole to form the intermediate 3-methyl-4-nitroisothiazole, followed by the reduction of the nitro group to the desired 4-amino functionality.

The protocols provided herein are representative of standard organic chemistry practices for these types of transformations and are based on analogous reactions reported in the literature for similar heterocyclic systems.

Summary of Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps:

-

Nitration of 3-Methylisothiazole: The commercially available starting material, 3-methylisothiazole, undergoes electrophilic nitration to introduce a nitro group at the C4 position of the isothiazole ring.

-

Reduction of 3-Methyl-4-nitroisothiazole: The intermediate nitroisothiazole is then reduced to the corresponding amine, this compound.

Caption: Overall synthetic pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mole of starting material | Reported/Estimated Yield (%) |

| 1 | Nitration | 3-Methylisothiazole | Potassium Nitrate, Fuming Sulfuric Acid | 3-Methyl-4-nitroisothiazole | 144.14 | 144.14 | ~90%[1] |

| 2 | Reduction | 3-Methyl-4-nitroisothiazole | Tin(II) Chloride Dihydrate, Ethanol | This compound | 114.16 | 114.16 | 80-95% (Estimated) |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 3-Methyl-4-nitroisothiazole (Nitration)

This protocol is based on the reported nitration of 3-methylisothiazole using potassium nitrate in fuming sulfuric acid.[1]

Workflow:

Caption: Experimental workflow for the nitration of 3-methylisothiazole.

Materials:

-

3-Methylisothiazole

-

Potassium Nitrate (KNO₃)

-

Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)

-

Deionized Water

-

Crushed Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

-

Slowly add 3-methylisothiazole dropwise to the cooled and stirred fuming sulfuric acid, ensuring the temperature does not exceed 5 °C.

-

Once the addition is complete, add potassium nitrate in small portions over a period of 30-60 minutes, maintaining the low temperature.

-

After the addition of potassium nitrate, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-methyl-4-nitroisothiazole.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 2: Synthesis of this compound (Reduction)

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using tin(II) chloride dihydrate.[2]

Workflow:

References

In-depth Technical Guide: 3-Methylisothiazol-4-amine (CAS 53483-97-9)

Disclaimer: Information regarding the specific synthesis, detailed experimental protocols, quantitative biological data, and mechanism of action for 3-Methylisothiazol-4-amine (CAS 53483-97-9) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available data for the isothiazole scaffold and its derivatives, offering insights into its potential properties and applications for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic amine belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of the isothiazole nucleus have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. This document aims to consolidate the available information on this compound and its related structures, providing a foundational resource for further research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 53483-97-9 | - |

| Molecular Formula | C₄H₆N₂S | - |

| Molecular Weight | 114.17 g/mol | - |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis and Characterization

Conceptual Synthetic Workflow

A general workflow for the synthesis of a substituted aminoisothiazole could involve the cyclization of a suitable precursor containing the requisite carbon, nitrogen, and sulfur backbone. The specific starting materials and reaction conditions would be critical in directing the regiochemistry to yield the 4-amino-3-methyl isomer.

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have led to the development of a wide array of biologically active compounds, from potent antipsychotics to effective agricultural fungicides. This technical guide delves into the discovery and rich history of isothiazole chemistry, providing a comprehensive overview of its synthesis, properties, and the evolution of its applications.

The Genesis of a New Heterocyclic System: The First Synthesis of Isothiazole

The history of isothiazole began in 1956, a discovery credited to A. Adams and R. Slack.[1][2][3] Their pioneering work, detailed in a 1959 publication in the Journal of the Chemical Society, described the first successful synthesis of this novel heterocyclic system.[4] The initial synthesis was a multi-step process that, while historically significant, is no longer the preferred method for preparing the parent compound.

The Historical Synthesis: A Look into the Past

The first synthesis of isothiazole involved the oxidation of 5-amino-1,2-benzisothiazole with an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[5] This method, while groundbreaking at the time, was often low-yielding and involved harsh reaction conditions.

Experimental Protocol: The First Synthesis of Isothiazole (Adams and Slack, 1959)

The following is a reconstruction of the experimental protocol based on the historical literature.

Step 1: Oxidation of 5-Amino-1,2-benzisothiazole

-

Materials: 5-Amino-1,2-benzisothiazole, potassium permanganate, sodium hydroxide, water.

-

Procedure: A solution of 5-amino-1,2-benzisothiazole in aqueous sodium hydroxide was treated with a solution of potassium permanganate. The reaction mixture was heated, leading to the oxidative cleavage of the benzene ring. The manganese dioxide formed was removed by filtration.

Step 2: Decarboxylation of Isothiazole-4,5-dicarboxylic acid

-

Materials: Isothiazole-4,5-dicarboxylic acid (from Step 1), copper powder.

-

Procedure: The isolated isothiazole-4,5-dicarboxylic acid was heated with copper powder at high temperature, inducing decarboxylation to yield the parent isothiazole. The product was then purified by distillation.

This foundational work laid the groundwork for all subsequent explorations into the chemistry and biological activity of isothiazoles.

Physical and Spectroscopic Properties of Isothiazole and its Derivatives

Isothiazole is a colorless, mobile liquid with a characteristic pyridine-like odor.[5] It is sparingly soluble in water but is a good solvent for many organic substances.[5] The parent compound and its derivatives have been extensively characterized using various spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) |

| Isothiazole | C₃H₃NS | 85.13 | - | 114.1 | 1.352 | 1.530 |

| 3-Methylisothiazole | C₄H₅NS | 99.15 | - | 135-136 | - | - |

| 4-Methylisothiazole | C₄H₅NS | 99.15 | - | 144-145 | - | - |

| 5-Methylisothiazole | C₄H₅NS | 99.15 | - | 123-124 | - | - |

| 4-Chloroisothiazole | C₃H₂ClNS | 119.58 | - | 147-148 | - | - |

| 3,5-Dimethylisothiazole | C₅H₇NS | 113.18 | - | 155-156 | - | - |

Table 1: Physical Properties of Selected Isothiazole Derivatives. [5][6]

Spectroscopic data provides crucial insights into the structure and bonding of isothiazole compounds.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| Isothiazole | 8.53 (d, H-3), 7.27 (dd, H-4), 8.77 (d, H-5) | 157.1 (C-3), 123.4 (C-4), 148.2 (C-5) | 3100-3000 (C-H str), 1550-1450 (C=C, C=N str) | 85 (M+) |

| 3-Methylisothiazole | 2.50 (s, CH₃), 7.05 (d, H-4), 8.55 (d, H-5) | 167.0 (C-3), 124.0 (C-4), 147.5 (C-5), 18.0 (CH₃) | 2920 (C-H str), 1540 (C=N str) | 99 (M+) |

| 4-Chloroisothiazole | 8.60 (s, H-3), 8.80 (s, H-5) | 155.0 (C-3), 120.0 (C-4), 146.0 (C-5) | 3110 (C-H str), 1530 (C=N str), 850 (C-Cl str) | 119/121 (M+, M+2) |

Table 2: Spectroscopic Data for Selected Isothiazole Derivatives. [7][8][9]

Evolution of Synthetic Methodologies

Since the initial discovery, a plethora of synthetic routes to isothiazoles have been developed, offering greater efficiency, milder reaction conditions, and access to a wider range of substituted derivatives. These methods can be broadly categorized into ring-forming reactions and modifications of pre-existing isothiazole rings.

Modern Ring-Closing Syntheses

Modern synthetic strategies often involve the construction of the isothiazole ring from acyclic precursors.

[4+1] Annulation of β-Ketodithioesters/β-Ketothioamides

A versatile and metal-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate.[10] This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles via [4+1] Annulation

-

Materials: β-Ketodithioester/β-ketothioamide, ammonium acetate, ethanol.

-

Procedure: A mixture of the β-ketodithioester or β-ketothioamide and ammonium acetate in ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 3,5-disubstituted isothiazole.

Isothiazoles in Drug Discovery and Development: A Historical Perspective

The unique chemical properties of the isothiazole ring have made it a privileged scaffold in medicinal chemistry. The timeline below highlights key milestones in the development of isothiazole-based pharmaceuticals.

Signaling Pathways of Bioactive Isothiazole Compounds

Several isothiazole-containing drugs exert their therapeutic effects by modulating key signaling pathways in the central nervous system and the immune system.

Antipsychotic Isothiazoles: Targeting Dopamine and Serotonin Receptors

Atypical antipsychotics such as Ziprasidone, Perospirone, and Lurasidone share a common mechanism of action involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[11][12][13][14][15][16][17][18][19][20] This dual antagonism is believed to be responsible for their efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older antipsychotics.[21]

Denotivir: An Immunomodulatory and Antiviral Agent

Denotivir, an isothiazole derivative, exhibits both antiviral and immunomodulatory properties.[22][23][24] Its immunomodulatory effects are attributed to the suppression of pro-inflammatory cytokine production, including TNF-α, IL-1, and IL-6.[22][24] This is thought to occur through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.

Conclusion

From its initial synthesis in the mid-20th century, the field of isothiazole chemistry has undergone remarkable growth. The development of diverse and efficient synthetic methodologies has provided access to a vast chemical space, enabling the discovery of numerous compounds with significant biological activities. The journey of isothiazole from a novel heterocyclic system to a key component of modern pharmaceuticals and agrochemicals underscores the enduring importance of fundamental chemical research in driving innovation in science and medicine. This guide serves as a testament to the rich history and continued potential of this remarkable class of compounds.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 613. Isothiazole: a new mononuclear heterocyclic system - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 6. Isothiazole | C3H3NS | CID 67515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (PDF) Preparation, Mass and NMR Spectra of Some Isotopic [research.amanote.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Isothiazole synthesis [organic-chemistry.org]

- 11. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 14. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]

- 15. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Ziprasidone - Wikipedia [en.wikipedia.org]

- 20. Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is Perospirone used for? [synapse.patsnap.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Immunotropic activity of vratizolin (ITCL, Denotivir) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-Methylisothiazol-4-amine: A Technical Guide

Disclaimer: Publicly accessible scientific databases and literature do not currently provide experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Methylisothiazol-4-amine (CAS RN: 53483-97-9). This guide presents a predictive analysis of its spectroscopic characteristics based on fundamental principles and comparative data from its structural isomer, 3-Methylisothiazol-5-amine (CAS RN: 24340-76-9). The experimental data provided herein belongs exclusively to the 5-amino isomer and is intended for comparative and illustrative purposes.

Introduction

This compound is a heterocyclic amine belonging to the isothiazole family. Isothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds. This document provides a detailed overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

Comparative Spectroscopic Data of 3-Methylisothiazol-5-amine

To provide a framework for our predictions, the available experimental spectroscopic data for the closely related isomer, 3-Methylisothiazol-5-amine, is summarized below.

NMR Spectroscopy Data of 3-Methylisothiazol-5-amine

Table 1: ¹³C NMR Data of 3-Methylisothiazol-5-amine [1][2]

| Chemical Shift (δ) ppm | Assignment |

| Data not available in this format | Please refer to raw spectral data |

Mass Spectrometry Data of 3-Methylisothiazol-5-amine

Table 2: GC-MS Data of 3-Methylisothiazol-5-amine [1]

| m/z | Interpretation |

| 114 | Molecular Ion (M⁺) |

| 73 | Fragment Ion |

| 46 | Fragment Ion |

Predicted Spectroscopic Data for this compound

The following sections detail the anticipated spectroscopic features of this compound based on its molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit three distinct signals:

-

Methyl Protons (-CH₃): A singlet peak, integrating to 3 protons, is anticipated for the methyl group at the C3 position. The chemical shift is likely to be in the range of δ 2.0-2.5 ppm.

-

Amino Protons (-NH₂): A broad singlet, integrating to 2 protons, is expected for the amine group at the C4 position. The chemical shift of this peak can vary significantly (typically δ 3.0-5.0 ppm) depending on the solvent and concentration, due to hydrogen bonding and exchange.

-

Ring Proton (-CH): A singlet, integrating to 1 proton, is predicted for the hydrogen atom at the C5 position of the isothiazole ring. This proton is expected to appear downfield, likely in the range of δ 7.5-8.5 ppm, due to the deshielding effect of the aromatic heterocyclic ring.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum of this compound is expected to show four signals corresponding to the four unique carbon atoms in the molecule:

-

Methyl Carbon (-CH₃): An upfield signal in the range of δ 10-20 ppm.

-

C3 Carbon: The carbon atom attached to the methyl group, expected in the aromatic region.

-

C4 Carbon: The carbon atom attached to the amino group, its chemical shift will be influenced by the nitrogen atom.

-

C5 Carbon: The carbon atom with a single hydrogen, expected to be the most downfield of the ring carbons.

Predicted IR Spectrum

The infrared spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: Two medium to weak absorption bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the methyl group.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

-

C-N Stretching: A stretching vibration for the carbon-nitrogen bond of the amine is anticipated in the 1250-1350 cm⁻¹ range.

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI), the following key peaks are anticipated:

-

Molecular Ion Peak (M⁺): A peak at m/z = 114, corresponding to the molecular weight of this compound (C₄H₆N₂S).

-

Major Fragmentation Pathways: Fragmentation is likely to involve the loss of small, stable molecules or radicals. Possible fragmentation could include the loss of HCN (m/z = 27) from the ring or cleavage of the methyl group (m/z = 15).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the infrared spectrum of the sample.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically around 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol. The solution must be free of particulate matter.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are fragmented into charged ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The mass spectrum for each component is recorded. The molecular ion peak provides the molecular weight, and the fragmentation pattern gives clues to the molecule's structure.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of a chemical compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic identification of a chemical compound.

References

physical and chemical characteristics of 3-Methylisothiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 3-Methylisothiazol-4-amine. This guide provides a comprehensive overview of its known characteristics and draws upon data from closely related isothiazole derivatives to offer a foundational resource for research and development. All data for compounds other than this compound are clearly indicated.

Core Physical and Chemical Characteristics

This compound is a heterocyclic amine with the isothiazole ring system at its core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The precise physical and chemical properties of this compound are not extensively documented. The following table summarizes the available data for this compound and includes data for the closely related isomer, 3-methylisothiazol-5-amine, for comparative purposes.

| Property | This compound | 3-Methylisothiazol-5-amine |

| CAS Number | 53483-97-9[1] | 24340-76-9[2] |

| Molecular Formula | C4H6N2S[1] | C4H6N2S[2] |

| Molecular Weight | 114.17 g/mol [1] | 114.17 g/mol [2] |

| Boiling Point | Data not available | 120.7ºC at 760 mmHg[3] |

| Density | Data not available | 1.258 g/cm³[3] |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Appearance | Data not available | Data not available |

Synthesis and Analysis: Experimental Protocols

Representative Synthesis of Isothiazole Derivatives

A general approach to the synthesis of isothiazoles involves the cyclization of a precursor molecule containing the requisite nitrogen, sulfur, and carbon atoms. One common method is the reaction of an enaminoester with a source of sulfur and a bromodifluoroacetamide or ester. This three-component reaction allows for the formation of the isothiazole ring with the potential for substitution at various positions. The specific precursors and reaction conditions would need to be optimized for the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) for Isothiazolinone Analysis

The following is a representative protocol for the analysis of isothiazolinone compounds, which can be adapted for this compound. This method is based on established procedures for the separation and quantification of related compounds.[4][5][6][7]

Objective: To develop and validate an HPLC method for the quantification of this compound in a given matrix.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) detector.

-

C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

This compound analytical standard.

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid or acetic acid (for mobile phase modification).

-

Syringe filters (0.45 µm).

Chromatographic Conditions (to be optimized):

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A starting gradient of 5% B, increasing to 95% B over 20 minutes, followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: To be determined by UV-Vis scan of the analytical standard (typically in the range of 210-280 nm for isothiazolinones).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution and filtration may be sufficient. For solid samples, an extraction step (e.g., ultrasonic-assisted extraction with methanol) may be necessary, followed by filtration.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Activity and Visualization of Related Pathways

While specific signaling pathways involving this compound have not been elucidated, the broader class of isothiazolinones is known for its antimicrobial properties.

General Antimicrobial Mechanism of Isothiazolinones

Isothiazolinones exert their antimicrobial effects primarily through the inhibition of essential enzymes within microbial cells.[8][9][10] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic residues, particularly the thiol groups of cysteine residues in enzymes. This covalent modification leads to the inactivation of enzymes involved in critical metabolic pathways, ultimately resulting in cell death.

References

- 1. This compound - CAS:53483-97-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-Methylisothiazol-5-amine | C4H6N2S | CID 32307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylisothiazol-5-amine | CAS#:24340-76-9 | Chemsrc [chemsrc.com]

- 4. eeer.org [eeer.org]

- 5. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isothiazolinone - Wikipedia [en.wikipedia.org]

The Expanding Therapeutic Landscape of Isothiazole Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of isothiazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Isothiazole Derivatives

Isothiazole derivatives have exhibited significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected isothiazole and related thiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isothiazolo[3,4-d]pyrimidines | Not specified | PC3 (Prostate) | 1.5 - 2.5 | [1] |

| ACHN (Renal) | 2.1 - 3.2 | [1] | ||

| HeLa (Cervical) | 1.8 - 2.9 | [1] | ||

| HL-60 (Leukemia) | 0.9 - 1.5 | [1] | ||

| MCF-7 (Breast) | 2.5 - 3.8 | [1] | ||

| Bis-thiazoles | Compound 5c | Hela (Cervical) | 0.0006 | [2] |

| Compound 5f | KF-28 (Ovarian) | 0.006 | [2] | |

| Benzothiazole Derivatives | Compound A (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [3] |

| Compound B (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [3] | |

| Thiazole-Pyridine Hybrids | Compound 5 | A549 (Lung) | 0.452 | |

| Arylthiazolyl Derivatives | Compound 4c | MCF-7 (Breast) | 2.57 | [4] |

| HepG2 (Liver) | 7.26 | [4] |

Key Signaling Pathways in Anticancer Activity

Isothiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain thiazole derivatives have demonstrated potent inhibitory effects on this pathway, leading to apoptosis in cancer cells.[5]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by isothiazole derivatives can suppress tumor growth and metastasis.[4][6]

-

Apoptosis Induction: Many isothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[2][7]

Caption: Anticancer signaling pathways targeted by isothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Isothiazole derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Isothiazole Derivatives

Isothiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isothiazole and thiazole derivatives against various microbial strains.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Not specified | Various bacteria | 4 - 32 | [1] |

| Benzo[d]thiazole Derivatives | Compound 13 | S. aureus | 50 - 75 | [8] |

| Compound 14 | E. coli | 50 - 75 | [8] | |

| 2-Phenylacetamido-thiazoles | Compound 16 | E. coli | 1.56 - 6.25 | |

| P. aeruginosa | 1.56 - 6.25 | |||

| B. subtilis | 1.56 - 6.25 | |||

| S. aureus | 1.56 - 6.25 | |||

| Thiazole-phthalazine-sulfonamide hybrids | Compound 3 | S. aureus | 230 - 700 | [9] |

| E. coli | 230 - 700 | [9] |

Mechanism of Antimicrobial Action

The antimicrobial activity of isothiazole derivatives is attributed to several mechanisms:

-

Enzyme Inhibition: They can inhibit essential microbial enzymes, such as DNA gyrase and fatty acid synthase (KAS III), which are vital for DNA replication and cell wall synthesis, respectively.[10]

-

Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[11]

-

Inhibition of Nucleic Acid and Protein Synthesis: Isothiazolinones, a class of isothiazole derivatives, are known to interfere with microbial protein and nucleic acid synthesis.[12]

Caption: Antimicrobial mechanisms of action for isothiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Isothiazole derivative stock solutions

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilutions: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the isothiazole derivative stock solution to the first well of a row and perform serial two-fold dilutions across the row.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Isothiazole Derivatives

Several isothiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Data

The following table shows the in vivo anti-inflammatory activity of some isothiazole derivatives.

| Compound Class | Specific Derivative | Assay | Inhibition (%) | Reference |

| Isothiazolyl Azomethines | Various | Carrageenan-induced paw edema | 16.3 - 64 | [13] |

| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamides | Various | Carrageenan-induced edema | Significant activity |

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of isothiazole derivatives can be attributed to their modulation of key inflammatory pathways:

-

NF-κB/COX-2/iNOS Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Benzothiazole derivatives have been shown to suppress the activation of this pathway, leading to reduced inflammation.[3]

Caption: NF-κB signaling pathway in inflammation and its inhibition by isothiazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Plethysmometer or calipers

-

Isothiazole derivative formulations

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Grouping: Divide animals into groups (n=6-8 per group): vehicle control, positive control (standard drug), and test groups (different doses of isothiazole derivatives).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Neuroprotective Activity of Isothiazole Derivatives

Isothiazole derivatives have shown promise in the context of neurodegenerative diseases by exhibiting neuroprotective effects.

Quantitative Neuroprotective Data

The following table includes IC50 values for the inhibition of enzymes relevant to neurodegeneration and for the modulation of neuronal receptors.

| Compound Class | Specific Derivative | Target/Assay | IC50 | Reference |

| Benzyl piperidine-linked diaryl thiazoles | Not specified | Acetylcholinesterase (AChE) | 0.30 µM | [14] |

| Butyrylcholinesterase (BuChE) | 1.84 µM | [14] | ||

| Thiazol-imidazole-acetamide derivatives | Not specified | β-secretase (BACE-1) | < 5 µM | [14] |

| Thiazolidinedione derivatives | Not specified | Glycogen synthase kinase-3β (GSK-3β) | 0.89 µM | [14] |

| Thiazole-carboxamide derivatives | TC-2 | AMPA Receptor (GluA2) | 3.02 µM | [15] |

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of isothiazole derivatives involve the modulation of various targets:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.[14]

-

Modulation of AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for synaptic transmission and plasticity. Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, which could be beneficial in conditions of excitotoxicity.[15]

-

Inhibition of β-secretase (BACE-1) and GSK-3β: These enzymes are implicated in the pathogenesis of Alzheimer's disease through their roles in amyloid-β peptide production and tau hyperphosphorylation, respectively.[14]

Caption: Neuroprotective signaling pathways targeted by isothiazole derivatives.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.

Materials:

-

96-well microtiter plates

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Isothiazole derivative solutions

-

Standard inhibitor (e.g., donepezil)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Enzyme Addition: Add 50 µL of the AChE solution to each well.

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the DTNB/ATCI mixture to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Isothiazole derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific evidence. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important heterocyclic scaffold. Further investigation into the structure-activity relationships and mechanisms of action of isothiazole derivatives will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches | Semantic Scholar [semanticscholar.org]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jchemrev.com [jchemrev.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 3-Methylisothiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3-Methylisothiazol-4-amine have not been thoroughly investigated.[1] This guide provides the most current safety and handling information available for this compound and supplements it with data from structurally related isothiazole derivatives to offer a more comprehensive understanding of the potential hazards. All information should be used in conjunction with a thorough, site-specific risk assessment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 53483-97-9[1] |

| Molecular Formula | C₄H₆N₂S[1] |

| Molecular Weight | 114.17 g/mol [1] |

| Synonyms | 4-Amino-3-methylisothiazole |

Hazard Identification and Classification

The primary known hazard of this compound is acute oral toxicity.[1] However, isothiazole derivatives as a class are recognized for a range of other potential health and environmental hazards, including skin sensitization.[2][3]

GHS Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Pictogram:

Signal Word: Warning[1]

Precautionary Statements: [1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Potential Hazards of Isothiazole Derivatives: Isothiazolinones, a related class of compounds, are known to be potent skin sensitizers, capable of causing allergic contact dermatitis.[2][3] They can also be corrosive and pose a significant risk to aquatic ecosystems.[2] Due to the structural similarities, it is prudent to handle this compound with the assumption that it may share some of these hazardous properties.

Toxicological Data

Detailed toxicological data for this compound is largely unavailable.[1] The table below summarizes the known information and provides comparative data for other isothiazole derivatives to indicate potential areas of concern.

| Toxicological Endpoint | This compound | Other Isothiazole Derivatives (for comparison) |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed)[1] | Data varies by specific compound. |

| Skin Corrosion/Irritation | No data available[1] | Many isothiazolinones are skin sensitizers and can be corrosive.[2][3] |

| Serious Eye Damage/Irritation | No data available[1] | Isothiazolinones can cause serious eye damage. |

| Respiratory or Skin Sensitization | No data available[1] | Isothiazolinones are well-documented skin sensitizers.[2][3] |

| Germ Cell Mutagenicity | No data available[1] | Data varies by specific compound. |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, or NTP.[1] | Data varies by specific compound. |

| Specific Target Organ Toxicity | No data available[1] | Data varies by specific compound. |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling: [1]

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Handle in accordance with good industrial hygiene and safety practices.

-

Wash hands before breaks and at the end of the workday.

Storage: [1]

-

Store in a dry area.

-

Recommended storage temperature: 2-8°C.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:[1]

| Protection Type | Recommendation |

| Eye/Face Protection | Use a face shield and safety glasses that have been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.[1]

| Exposure Route | First Aid Measures |

| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[1]

Accidental Release and Disposal

Accidental Release Measures: [1]

-

Use personal protective equipment.

-

Avoid dust formation.

-

Avoid breathing vapors, mist, or gas.

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Do not let the product enter drains.

-

Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal: [1]

-

Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Given the lack of specific toxicological data for this compound, the following are representative experimental protocols for assessing key potential hazards associated with isothiazole derivatives.

a) Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[4][5] The underlying principle is that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site.[4]

Methodology: [4]

-

Animal Model: Use a minimum of four animals per dose group.

-

Dose Preparation: Prepare a minimum of three concentrations of the test substance in a suitable vehicle. Include a concurrent negative control (vehicle only) and a positive control.

-

Application: Apply the test material to the ears of the mice.

-

Lymphocyte Proliferation Measurement: Measure lymphocyte proliferation. This can be done through radiolabeling (quantifying tritiated thymidine), bioluminescence (quantifying ATP content), or immunoassay (ELISA for BrdU).

-

Data Analysis: Euthanize the animals and excise the draining auricular lymph nodes. Process the lymph nodes to create single-cell suspensions. Compare the tracer incorporation in lymph nodes from dosed animals to control animals to calculate a Stimulation Index (SI). An SI ≥ 3 typically indicates a sensitizing potential.

b) In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability and proliferation, providing an indication of a substance's cytotoxicity.[6][7]

-

Cell Seeding: Plate relevant cell lines (e.g., human keratinocytes) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only and untreated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the formazan solution using a spectrophotometer.

-

Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Hazard Management Workflow

Caption: A logical workflow for managing the hazards associated with this compound.

General Skin Sensitization Assay Workflow

Caption: A generalized workflow for a Local Lymph Node Assay (LLNA).

References

- 1. angenechemical.com [angenechemical.com]

- 2. benchchem.com [benchchem.com]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. kosheeka.com [kosheeka.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Analytical Methods for the Detection of 3-Methylisothiazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylisothiazol-4-amine is a heterocyclic amine that belongs to the isothiazole family. Isothiazoles and their derivatives are of significant interest in various fields, including pharmaceuticals and material science, due to their diverse biological activities. Accurate and sensitive analytical methods are crucial for the quantification of this compound in different matrices to support research, quality control, and safety assessments. This document provides an overview of established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and electrochemical methods, that can be adapted for the detection and quantification of this compound. While specific methods for this compound are not extensively reported, the protocols described for structurally similar isothiazolinone compounds can be effectively modified.[1]

Analytical Techniques

A variety of analytical methods are suitable for the determination of isothiazole derivatives. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of isothiazolinones and related compounds due to its versatility and sensitivity.[1][2] It is often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.

-

HPLC with UV Detection (HPLC-UV/DAD): This is a common and cost-effective method for quantifying compounds with a UV chromophore.[2][3][4] The isothiazole ring in this compound is expected to absorb in the UV region, making this a suitable detection method.

-

HPLC with Mass Spectrometry (HPLC-MS): For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer is the preferred method.[5] This technique provides molecular weight and fragmentation information, aiding in definitive identification and quantification.

2. Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] For amines, derivatization is often necessary to improve their volatility and chromatographic behavior.[7]

-

GC with Flame Ionization Detection (GC-FID): A universal detector that responds to most organic compounds.

-

GC with Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, providing structural information for analyte identification.[8][9]

3. Electrochemical Methods

Electrochemical detection offers a sensitive and often simpler alternative to chromatographic methods for electroactive compounds.[10] Voltammetric techniques can be employed for the direct determination of analytes that can be oxidized or reduced.[11]

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of related isothiazolinone compounds, which can be considered as expected benchmarks when developing a method for this compound.

| Analytical Method | Typical Column | Mobile Phase/Carrier Gas | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |

| HPLC-UV/DAD | C18 (e.g., Gemini NX C18, 25 cm x 4.6 mm, 5 µm)[3] | Gradient of Acetonitrile and Phosphate Buffer (pH 3.0)[3] | Diode Array Detector (DAD) | 0.08 - 0.3 mg/kg[3] | 0.28 - 1.0 mg/kg[3] | > 0.99[3] |

| HPLC-MS | C18 | Gradient of Acetonitrile and Water with Formic Acid | Mass Spectrometer (MS) | 0.01 - 0.03 mg/kg[5] | 0.03 - 0.1 mg/kg | > 0.99 |

| GC-MS | DB-5ms, DB-17ms[7] | Helium | Mass Spectrometer (MS) | 0.01 - 0.1 µg/L[8] | 0.03 - 0.3 µg/L | > 0.99 |

| Differential Pulse Voltammetry (DPV) | Boron-Doped Diamond Electrode (BDDE)[11] | Citrate-Phosphate Buffer (pH 5.6)[11] | Electrochemical Detector | 0.24 mg/L[11] | 0.8 mg/L | > 0.999[11] |

Experimental Protocols

Protocol 1: HPLC-UV/DAD Method for the Determination of this compound

This protocol is adapted from established methods for methylisothiazolinone (MIT) and methylchloroisothiazolinone (MCI).[3]

1. Instrumentation

-

Waters ACQ-rQSM instrument or equivalent.[3]

-

Waters 2998 photodiode array detector or equivalent.[3]

-

Gemini NX C18 Phenomenex column (25 cm × 4.6 mm, 5 µm).[3]

2. Reagents and Materials

-

Acetonitrile (HPLC grade).[3]

-

Potassium dihydrogen phosphate.[3]

-

Orthophosphoric acid.[3]

-

Methanol (HPLC grade).

-

Ultrapure water.

-

This compound analytical standard.

3. Preparation of Solutions

-

Mobile Phase A: Phosphate buffer (pH 3.0). Dissolve 2.72 g of potassium dihydrogen phosphate in 900 mL of water, adjust pH to 3.0 with orthophosphoric acid, and dilute to 1000 mL with water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in methanol to prepare a stock solution of 1000 mg/L.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a methanol/water mixture (3:7, v/v).[3]

4. Chromatographic Conditions

-

Column Temperature: 25 °C.[3]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.[4]

-

Detection Wavelength: A suitable wavelength should be determined by acquiring the UV spectrum of this compound. For related compounds, detection is often performed around 274 nm.[4]

-

Gradient Elution: [3]

-

0-5 min: 95% A

-

5-10 min: 95% to 93% A

-

10-20 min: 93% A

-

20-23 min: 93% to 10% A

-

23-25 min: 10% to 95% A

-

25-30 min: 95% A

-

5. Sample Preparation

-

The sample preparation will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up complex samples. For simpler matrices, a "dilute and shoot" approach may be sufficient.[12]

6. Data Analysis

-

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: GC-MS Method for the Determination of this compound

This protocol requires a derivatization step to improve the volatility of the amine. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.[7]

1. Instrumentation

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Fused silica capillary column (e.g., DB-5ms).[7]

2. Reagents and Materials

-

Trifluoroacetic anhydride (TFAA).[7]

-

Solvent (e.g., n-hexane, ethyl acetate).

-

This compound analytical standard.

3. Derivatization Procedure

-

To a solution of the sample extract or standard in a suitable solvent, add an excess of TFAA.

-

Heat the mixture at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

-

After cooling, the reaction mixture can be directly injected into the GC-MS or may require further workup, such as washing to remove excess reagent.

4. GC-MS Conditions

-

Injector Temperature: 290 °C.[7]

-

Carrier Gas: Helium at a constant flow.[7]

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1 minute, then ramp at 3 °C/min to a final temperature (e.g., 280 °C) and hold for 30 minutes.[7]

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: A suitable mass range to include the molecular ion and characteristic fragments of the derivatized analyte.

-

5. Data Analysis

-

Identify the derivatized this compound based on its retention time and mass spectrum.

-

Quantify using a calibration curve constructed from derivatized standards.

Mandatory Visualizations

Caption: HPLC-UV/DAD experimental workflow.

Caption: GC-MS experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]